molecular formula C72H60P4Pd B116648 Tetrakis(triphenylphosphine)palladium CAS No. 14221-01-3

Tetrakis(triphenylphosphine)palladium

Cat. No.: B116648
CAS No.: 14221-01-3
M. Wt: 1155.6 g/mol
InChI Key: NFHFRUOZVGFOOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh3)4, is a coordination complex of palladium . Its primary targets are various organic reactions, especially carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-heteroatom cross-coupling reactions .

Mode of Action

The compound acts as a catalyst in these reactions . The four phosphorus atoms are at the corners of a tetrahedron surrounding the palladium(0) center . This structure is typical for four-coordinate 18 e− complexes . Such complexes reversibly dissociate PPh3 ligands in solution, so reactions attributed to Pd(PPh3)4 often in fact arise from Pd(PPh3)3 or even Pd(PPh3)2 .

Biochemical Pathways

The compound plays a vital role in various biochemical pathways involved in the formation of C-C, C-N, C-O, and C-heteroatom bonds . These pathways are crucial for the synthesis of a wide range of organic compounds.

Pharmacokinetics

It is insoluble in water and sensitive to air, but can be purified by washing with methanol to give the desired yellow powder .

Result of Action

The result of the action of this compound(0) is the facilitation of various organic reactions, especially cross-coupling reactions . These reactions are fundamental in organic synthesis, leading to the formation of complex organic structures from simpler precursors.

Action Environment

The action of this compound(0) can be influenced by environmental factors. For instance, it decomposes around 115 °C , indicating that it is stable under normal room temperature but can be affected by high temperatures. Additionally, it is sensitive to air , suggesting that its storage and handling require an oxygen-free environment to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Tetrakis(triphenylphosphine)palladium(0) plays a vital role as a catalyst in various organic reactions, especially carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-heteroatom cross-coupling reactions . It interacts with a variety of enzymes, proteins, and other biomolecules to facilitate these reactions. The specific nature of these interactions is complex and depends on the particular reaction conditions and the other reactants involved.

Molecular Mechanism

The molecular mechanism of action of this compound(0) involves the oxidative addition of the organic halide to palladium(0), transmetalation with a suitable organometallic reagent or boronic acid, and reductive elimination to form the desired product . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Tetrakis(triphenylphosphine)palladium was first prepared in the 1950s by Lamberto Malatesta et al. through the reduction of sodium chloropalladate with hydrazine in the presence of triphenylphosphine . It can also be synthesized in two steps from palladium(II) precursors:

  • Step 1: : Palladium(II) chloride reacts with triphenylphosphine to form bis(triphenylphosphine)palladium(II) chloride.

    PdCl2+2PPh3PdCl2(PPh3)2\text{PdCl}_2 + 2 \text{PPh}_3 \rightarrow \text{PdCl}_2(\text{PPh}_3)_2 PdCl2​+2PPh3​→PdCl2​(PPh3​)2​

  • Step 2: : The bis(triphenylphosphine)palladium(II) chloride is then reduced with hydrazine in the presence of additional triphenylphosphine to form this compound(0).

    PdCl2(PPh3)2+2PPh3+52N2H4Pd(PPh3)4+12N2+2N2H5Cl\text{PdCl}_2(\text{PPh}_3)_2 + 2 \text{PPh}_3 + \frac{5}{2} \text{N}_2\text{H}_4 \rightarrow \text{Pd}(\text{PPh}_3)_4 + \frac{1}{2} \text{N}_2 + 2 \text{N}_2\text{H}_5\text{Cl} PdCl2​(PPh3​)2​+2PPh3​+25​N2​H4​→Pd(PPh3​)4​+21​N2​+2N2​H5​Cl

This compound is commercially available but can also be prepared in a one-pot reaction without isolating and purifying the intermediate .

Chemical Reactions Analysis

Tetrakis(triphenylphosphine)palladium is known for its role as a catalyst in various organic reactions, especially cross-coupling reactions. Some of the notable reactions include:

    Heck Reaction: Coupling of aryl halides with alkenes.

    Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

    Stille Coupling: Coupling of organotin compounds with aryl or vinyl halides.

    Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

    Buchwald-Hartwig Amination: Coupling of amines with aryl halides.

These reactions typically involve the oxidative addition of the organic halide to the palladium(0) center, transmetalation with a suitable organometallic reagent or boronic acid, and reductive elimination to form the desired product .

Scientific Research Applications

Tetrakis(triphenylphosphine)palladium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrakis(triphenylphosphine)palladium is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. Similar compounds include:

These compounds share similar coordination geometries and catalytic properties but differ in their reactivity and applications.

Properties

IUPAC Name

palladium;triphenylphosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NFHFRUOZVGFOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C72H60P4Pd
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065732
Record name Palladium, tetrakis(triphenylphosphine)-, (T-4)-
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Molecular Weight

1155.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystals; [Sigma-Aldrich MSDS]
Record name Tetrakis(triphenylphosphine)palladium
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CAS No.

14221-01-3
Record name Tetrakis(triphenylphosphine)palladium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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